molecular formula C10H6F2N2O B12874870 2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile

2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile

Cat. No.: B12874870
M. Wt: 208.16 g/mol
InChI Key: BCQMFJIVCUIYDO-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile is a chemical compound belonging to the benzoxazole family Benzoxazoles are known for their versatile applications in pharmaceuticals, agrochemicals, and various biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with difluoromethylating agents. One common method includes the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It inhibits the activity of enzymes like prostaglandin H2 synthase, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]oxazol-2-yl)acetonitrile
  • 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
  • 2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino-phenols

Uniqueness

2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile stands out due to its difluoromethyl group, which enhances its electron-withdrawing ability and contributes to its unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

IUPAC Name

2-[4-(difluoromethyl)-1,3-benzoxazol-2-yl]acetonitrile

InChI

InChI=1S/C10H6F2N2O/c11-10(12)6-2-1-3-7-9(6)14-8(15-7)4-5-13/h1-3,10H,4H2

InChI Key

BCQMFJIVCUIYDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CC#N)C(F)F

Origin of Product

United States

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